Srpin803: A Dual Inhibitor of SRPK1 and CK2 for Research in Angiogenesis and Cancer
Srpin803: A Dual Inhibitor of SRPK1 and CK2 for Research in Angiogenesis and Cancer
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Srpin803 is a potent small molecule inhibitor targeting two key serine/threonine kinases: Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). By dually inhibiting these enzymes, Srpin803 disrupts critical cellular signaling pathways involved in pathological angiogenesis and cancer progression. This technical guide provides a comprehensive overview of Srpin803, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies, and its potential applications in biomedical research. The information is presented to support further investigation and drug development efforts centered on this promising compound.
Introduction
Pathological angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer and several ocular diseases, including age-related macular degeneration (AMD).[1] Key signaling pathways that regulate angiogenesis are often dysregulated in these conditions. Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2) are two such regulators that have emerged as attractive therapeutic targets.[1][2]
SRPK1 is a key regulator of mRNA splicing, primarily through the phosphorylation of serine/arginine-rich (SR) splicing factors.[3] This process can influence the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[1] CK2 is a highly pleiotropic kinase involved in a myriad of cellular processes, including cell growth, proliferation, and apoptosis.[2][4] Its aberrant activity is frequently observed in various cancers.[4]
Srpin803 was identified as a dual inhibitor of both SRPK1 and CK2, exhibiting potent anti-angiogenic properties.[1] Its ability to simultaneously modulate two distinct but relevant pathways makes it a valuable tool for research and a potential lead compound for the development of novel therapeutics.[1]
Mechanism of Action
Srpin803 exerts its biological effects by competitively inhibiting the ATP-binding sites of both SRPK1 and CK2. This dual inhibition leads to a reduction in the phosphorylation of their respective downstream substrates.
Inhibition of SRPK1: By inhibiting SRPK1, Srpin803 prevents the phosphorylation of SR proteins. This disrupts the normal splicing of pre-mRNA, including that of VEGF-A, leading to a decrease in the production of pro-angiogenic isoforms.[1]
Inhibition of CK2: Inhibition of CK2 by Srpin803 can impact multiple signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB pathways.[4][5] In the context of angiogenesis, CK2 inhibition can also contribute to the reduction of VEGF production.[1]
The synergistic effect of inhibiting both kinases is believed to be more effective in preventing pathological angiogenesis than targeting either kinase alone.[1]
Quantitative Data
The inhibitory activity of Srpin803 against SRPK1 and CK2, as well as its effects on various cell lines, have been quantified in several studies. The reported values are summarized in the tables below. It is important to note that some variations in IC50 values exist across different reports, which may be attributed to different experimental conditions and assay formats.
Table 1: In Vitro Kinase Inhibitory Activity of Srpin803
| Target Kinase | IC50 (nM) | Source |
| CK2 | 203 | [6][7] |
| CK2 | 210 | [8][9] |
| CK2 | 680 | [8][9] |
| SRPK1 | 2400 | [6][7][10] |
| SRPK1 | 7500 | [6][8][9] |
Table 2: Cytostatic and Cytotoxic Activity of Srpin803 against Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | TGI (µM) | IC50 (µM) | Source |
| Hcc827 | Non-small cell lung cancer | 80-98 | - | - | [6][8] |
| PC3 | Prostate cancer | 80-98 | - | - | [6][8] |
| U87 | Glioblastoma | 80-98 | - | 77 | [8] |
| A549 | Non-small cell lung cancer | 61-79 | - | - | [8] |
| HeLa | Cervical cancer | 61-79 | - | - | [8] |
| MCF7 | Breast cancer | - | - | 61 | [8] |
| MRC5 | Normal lung fibroblast | - | - | 63 | [8] |
GI50: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. IC50: Concentration for 50% inhibition (cytotoxicity).
Experimental Protocols
This section provides detailed methodologies for key experiments involving Srpin803, based on published literature.
Synthesis of Srpin803
The synthesis of Srpin803 can be performed starting from 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. The key steps involve the reaction with ethyl cyanoacetate in the presence of sodium methoxide to form an amide intermediate, followed by a Knoevenagel condensation with vanillin.[8][9]
In Vitro Kinase Assay
This protocol is designed to determine the inhibitory activity of Srpin803 against SRPK1 and CK2.
Materials:
-
Recombinant human SRPK1 and CK2
-
Substrate: LBRNt(62-92) for SRPK1, specific peptide substrate for CK2
-
Srpin803
-
ATP, [γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and reagents
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer.
-
Add varying concentrations of Srpin803 to the reaction mixtures. A DMSO control should be included.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or quantify the incorporated radioactivity using a phosphorimager or by excising the substrate bands and using a scintillation counter.
-
Calculate the percentage of inhibition for each Srpin803 concentration and determine the IC50 value by plotting the inhibition curve.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytostatic or cytotoxic effects of Srpin803 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Srpin803
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Srpin803 for a specified duration (e.g., 72 hours). Include untreated and vehicle (DMSO) controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50, TGI, and IC50 values from the dose-response curves.
Zebrafish Anti-Angiogenesis Assay
This in vivo assay evaluates the anti-angiogenic effects of Srpin803.
Materials:
-
Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))
-
Srpin803
-
Embryo medium
-
Microinjection setup or multi-well plates for compound exposure
-
Fluorescence microscope
Procedure:
-
Collect zebrafish embryos and maintain them in embryo medium.
-
Expose the embryos to different concentrations of Srpin803, either by adding the compound to the embryo medium or by microinjection at the one-cell stage.[6]
-
Incubate the embryos for a defined period (e.g., up to 72 hours post-fertilization).
-
Anesthetize the embryos and mount them for imaging.
-
Visualize and capture images of the developing vasculature, particularly the intersegmental vessels (ISVs), using a fluorescence microscope.
-
Quantify the anti-angiogenic effect by measuring changes in vessel length, branching, or by scoring for the presence or absence of vessels.
Mouse Model of Age-Related Macular Degeneration
This in vivo model is used to assess the therapeutic potential of Srpin803 in a disease-relevant context.
Materials:
-
Mouse model of choroidal neovascularization (CNV), which mimics wet AMD.
-
Srpin803 formulated for topical administration (e.g., eye ointment).
-
Anesthesia for mice.
-
Fundus imaging system or other methods for evaluating CNV (e.g., histology, fluorescein angiography).
Procedure:
-
Induce CNV in the mice, for example, by laser photocoagulation of the retina.
-
Administer Srpin803 topically to the eyes of the mice over a set period.
-
At the end of the treatment period, evaluate the extent of CNV. This can be done by measuring the size and leakage of the neovascular lesions using imaging techniques or by histological analysis of the retinal tissue.
-
Compare the extent of CNV in the Srpin803-treated group to a vehicle-treated control group to determine the efficacy of the inhibitor.[1][6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Srpin803 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of Srpin803.
Caption: Experimental workflow for Srpin803 evaluation.
Conclusion
Srpin803 is a valuable chemical probe for studying the roles of SRPK1 and CK2 in cellular processes, particularly in the context of angiogenesis and cancer. Its dual inhibitory activity presents a compelling strategy for targeting complex diseases driven by multiple signaling pathways. The data and protocols summarized in this guide are intended to facilitate further research into the therapeutic potential of Srpin803 and the development of next-generation inhibitors with improved efficacy and selectivity. As research progresses, a deeper understanding of the intricate mechanisms governed by SRPK1 and CK2 will undoubtedly open new avenues for therapeutic intervention.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of SRPIN803 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of SRPIN803 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2.4. In Vitro Kinase Assays [bio-protocol.org]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. SRPK1 and Akt Protein Kinases Phosphorylate the RS Domain of Lamin B Receptor with Distinct Specificity: A Combined Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro kinase assays [bio-protocol.org]
